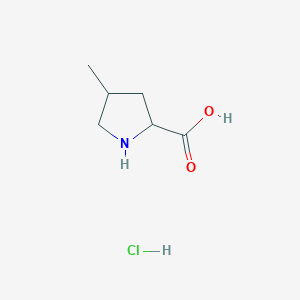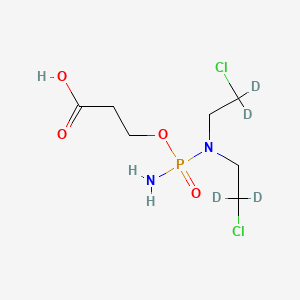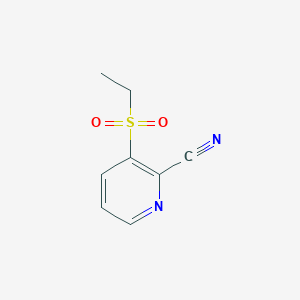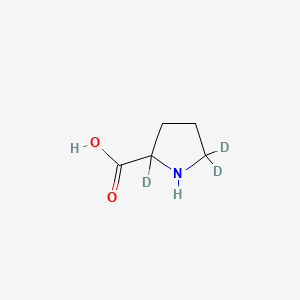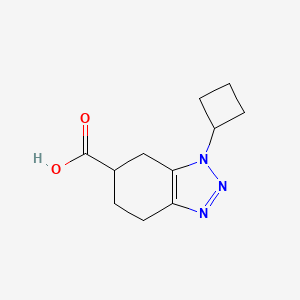
5-(Azidomethyl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azidomethyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C5H7N7 and a molecular weight of 165.2. This compound is widely used in scientific experiments due to its diverse chemical and biological properties. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the diazotization of 5-aminomethylpyrimidine-2,4-diamine followed by azidation using sodium azide as a precursor of the azide ion . The reaction conditions usually involve maintaining a low temperature to control the reactivity of the azide group.
Industrial Production Methods
Industrial production methods for 5-(azidomethyl)pyrimidine-2,4-diamine are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety measures to handle the azide group, which can be highly reactive and potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Azidomethyl)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Copper Catalysts: Often used in click chemistry for azide-alkyne cycloaddition reactions.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-(Azidomethyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in bioorthogonal labeling and functionalization of nucleic acids.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(azidomethyl)pyrimidine-2,4-diamine involves its ability to participate in click chemistry reactions. The azido group is highly reactive and can form stable triazole rings through cycloaddition with alkynes. This property makes it useful for labeling and tracking molecules in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminomethylpyrimidine-2,4-diamine: Precursor in the synthesis of 5-(azidomethyl)pyrimidine-2,4-diamine.
5-Bromo-2’-deoxyuridine: Another azide-modified nucleoside used in bioorthogonal labeling.
Uniqueness
This compound is unique due to its azido group, which provides versatility in chemical reactions, particularly in click chemistry. This makes it a valuable tool in various scientific research applications, including the synthesis of complex molecules and bioorthogonal labeling.
Eigenschaften
Molekularformel |
C5H7N7 |
|---|---|
Molekulargewicht |
165.16 g/mol |
IUPAC-Name |
5-(azidomethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C5H7N7/c6-4-3(2-10-12-8)1-9-5(7)11-4/h1H,2H2,(H4,6,7,9,11) |
InChI-Schlüssel |
PPAKLZRHXFYJNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)N)N)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol](/img/structure/B15128271.png)
![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)
![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)
